Thymidine

Descripción

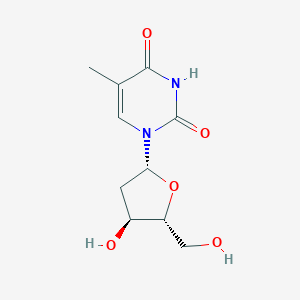

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100455-81-0 | |

| Record name | Thymidine dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100455-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5023661 | |

| Record name | Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

73.5 mg/mL, Water 50 (mg/mL) | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THYMIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/21548%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

146183-25-7, 50-88-4, 50-89-5 | |

| Record name | Oligo(dT) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146183-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxribtimine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC2W18DGKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Thymidine in DNA Synthesis and Repair: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Thymidine, a pyrimidine deoxynucleoside, is a cornerstone of DNA integrity, playing an indispensable role in both the synthesis of new genetic material and the repair of damaged DNA. The precise regulation of this compound triphosphate (dTTP) pools, the ultimate precursor for DNA synthesis, is critical for cell viability and genomic stability. Dysregulation of this compound metabolism is a hallmark of proliferative diseases, including cancer, making the enzymes in its metabolic pathways prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of the biochemical pathways governing this compound metabolism, its crucial function in DNA replication and repair, and the experimental methodologies used to investigate these processes. Detailed protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Deoxyribonucleic acid (DNA) is the blueprint of life, and its faithful replication and maintenance are paramount for cellular function and organismal survival. This compound, as one of the four nucleoside building blocks of DNA, is central to these processes. The availability of an adequate and balanced supply of deoxythis compound triphosphate (dTTP) is a rate-limiting step for DNA synthesis. Cells have evolved two distinct pathways to ensure a constant supply of this compound nucleotides: the de novo synthesis pathway and the salvage pathway. The intricate interplay and regulation of these pathways are crucial for normal cell proliferation and response to DNA damage. This guide will dissect the molecular mechanisms of these pathways, their roles in DNA metabolism, and the techniques employed to study them.

This compound Metabolism: De Novo and Salvage Pathways

The intracellular pool of dTTP is maintained through the coordinated action of the de novo and salvage pathways. While the de novo pathway synthesizes this compound nucleotides from simpler precursor molecules, the salvage pathway recycles this compound and its nucleobase, thymine, from the degradation of DNA.[1][2]

The De Novo Synthesis Pathway

The de novo pathway is the primary route for this compound nucleotide synthesis in rapidly dividing cells. This multi-step enzymatic process culminates in the formation of deoxyuridine monophosphate (dUMP), which is then methylated to form deoxythis compound monophosphate (dTMP).

The key enzyme in the final step of the de novo pathway is thymidylate synthase (TS) . TS catalyzes the reductive methylation of dUMP using N⁵,N¹⁰-methylenetetrahydrofolate as the methyl donor, producing dTMP and dihydrofolate (DHF).[3] Dihydrofolate reductase (DHFR) then reduces DHF back to tetrahydrofolate, which is essential for the continuation of the cycle. Because of its critical role in DNA synthesis, TS is a major target for cancer chemotherapy, with drugs like 5-fluorouracil (5-FU) acting as potent inhibitors.[4][5]

The Salvage Pathway

The salvage pathway provides an alternative, energy-efficient route for the synthesis of this compound nucleotides by recycling pre-existing this compound. This pathway is particularly important in non-proliferating cells and certain tissues where de novo synthesis is limited.[6][7] The central enzyme in this pathway is This compound kinase (TK) , which phosphorylates this compound to dTMP.

Mammalian cells have two main isoforms of this compound kinase:

-

This compound Kinase 1 (TK1): A cytosolic enzyme whose expression and activity are tightly regulated in a cell cycle-dependent manner, peaking during the S phase.[8][9]

-

This compound Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed and is crucial for mitochondrial DNA (mtDNA) synthesis.[10]

The dTMP produced by both pathways is subsequently phosphorylated to deoxythis compound diphosphate (dTDP) by thymidylate kinase, and finally to dTTP by nucleoside diphosphate kinase.

Signaling Pathways and Logical Relationships

The synthesis of this compound nucleotides is a tightly regulated process involving intricate feedback mechanisms and cell cycle controls.

This compound Nucleotide Synthesis Pathways

The following diagram illustrates the convergence of the de novo and salvage pathways on the synthesis of dTTP, the essential precursor for DNA synthesis.

Caption: Overview of De Novo and Salvage Pathways for dTTP Synthesis.

Allosteric Regulation of Ribonucleotide Reductase

The de novo synthesis of all deoxyribonucleotides is controlled by the enzyme ribonucleotide reductase (RNR). dTTP acts as an allosteric inhibitor of RNR, specifically inhibiting the reduction of CDP and UDP, thereby controlling the overall dNTP pool balance.[11][12]

Caption: Allosteric Regulation of Ribonucleotide Reductase by dTTP.

Role of this compound in DNA Synthesis and Repair

DNA Synthesis

During the S phase of the cell cycle, the demand for dTTP increases dramatically to support the replication of the entire genome. The cell cycle-dependent expression of TK1 and TS ensures that dTTP is synthesized in a timely manner. Imbalances in the dNTP pool, including either a deficiency or an excess of dTTP, can lead to replication stress, increased mutation rates, and genomic instability.[13]

DNA Repair

This compound is also essential for various DNA repair mechanisms, including base excision repair (BER), nucleotide excision repair (NER), and double-strand break (DSB) repair. These processes require the synthesis of new DNA to replace damaged segments, and thus a ready supply of dNTPs, including dTTP.

Quantitative Data

The following tables summarize key quantitative parameters related to this compound metabolism and its role in DNA synthesis and repair.

Table 1: Kinetic Properties of Key Enzymes in this compound Metabolism

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference(s) |

| Thymidylate Synthase (TS) | Human | dUMP | 15.3 ± 1.25 | - | [6] |

| Human | CH₂H₄folate | 350 ± 180 | - | [6] | |

| This compound Kinase 1 (TK1) | Human (low affinity form) | This compound | 15 | - | |

| Human (high affinity form) | This compound | 0.7 | - | ||

| Dog (recombinant) | This compound | 0.7 ± 0.1 | 14,000 ± 1,000 | ||

| Human (recombinant) | This compound | 0.4 ± 0.1 | 11,000 ± 1,000 |

Table 2: Intracellular and Plasma Concentrations of this compound and its Derivatives

| Analyte | Sample Type | Condition | Concentration | Reference(s) |

| This compound | Human Plasma | Normal | 0.36 µM (range 0.10–1.16 µM) | |

| Human Plasma | Leukemia/Lymphoma | 0.61 µM (range <0.1–7.4 µM) | ||

| Human Plasma | High-dose infusion | ~1 mM | [1] | |

| dTTP | Human Leukemia Cells (K562) | Basal | 16.3 ± 2.1 pmol/10⁶ cells | |

| Human Leukemia Cells (NB4) | Basal | 12.5 ± 1.5 pmol/10⁶ cells | ||

| Human Leukemia Cells (ML-1) | Basal | 14.8 ± 1.8 pmol/10⁶ cells | ||

| Human PBMC | Basal | 315 fmol/million cells (median) | [7] | |

| Cultured Cells | Proliferating | 10 - 100 µM |

Table 3: Quantitative Outcomes of DNA Damage and Repair Assays

| Assay | Cell Type | Treatment | Quantitative Measure | Result | Reference(s) |

| Comet Assay | U251 cells | Doxorubicin (1 µM) | Tail Moment | 13.84 ± 1.325 (treated) vs. 0.134 ± 0.0448 (control) | [8] |

| γH2AX Foci Assay | Mouse Tongue Basal Cells | Ionizing Radiation (2 Gy) | Foci per cell | ~6 foci/cell at 1 hr post-irradiation |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of DNA Synthesis

This method offers a non-radioactive alternative to [³H]-thymidine incorporation for measuring DNA synthesis.

Principle: EdU, a this compound analog, is incorporated into newly synthesized DNA. A fluorescent azide is then coupled to the alkyne group of EdU via a "click" chemistry reaction, allowing for detection by flow cytometry.

Protocol Workflow:

Caption: Workflow for EdU Incorporation Assay.

Detailed Steps:

-

Cell Labeling: Incubate cells with 10 µM EdU for a desired period (e.g., 1-2 hours) under normal culture conditions.

-

Fixation and Permeabilization: Harvest and wash cells. Fix with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a saponin-based buffer.

-

Click-iT® Reaction: Incubate the cells with the Click-iT® reaction cocktail containing the fluorescent azide for 30 minutes in the dark.

-

DNA Staining: Wash the cells and stain with a DNA content dye such as Propidium Iodide (PI) or DAPI to analyze the cell cycle distribution.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence from the incorporated EdU will identify cells in S-phase, while the DNA content stain will distinguish cells in G1 and G2/M phases.

Measurement of DNA Damage and Repair

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

Protocol Workflow:

Caption: Workflow for the Comet Assay.

Detailed Steps:

-

Cell Preparation: Prepare a single-cell suspension and embed the cells in low-melting-point agarose on a microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.

-

DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis.

-

Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, PI). Visualize the comets using a fluorescence microscope.

-

Image Analysis: Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.[8][9]

This assay is a highly specific and sensitive method for detecting DNA double-strand breaks (DSBs).

Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. These γH2AX molecules accumulate at the site of the break, forming distinct nuclear foci that can be visualized and quantified by immunofluorescence microscopy.

Protocol Workflow:

Caption: Workflow for γH2AX Foci Formation Assay.

Detailed Steps:

-

Cell Treatment: Expose cells to a DNA-damaging agent.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-containing buffer.

-

Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Fluorescence Microscopy: Acquire images using a fluorescence microscope.

-

Image Analysis: Use image analysis software to automatically or manually count the number of γH2AX foci per nucleus.[10]

Drug Development Implications

The enzymes of the this compound metabolic pathways are well-established targets for cancer chemotherapy.

-

Thymidylate Synthase Inhibitors: Drugs like 5-fluorouracil (5-FU) and pemetrexed inhibit TS, leading to a depletion of dTMP and subsequent "thymineless death" in rapidly dividing cancer cells.

-

This compound Kinase in Prodrug Activation: Some antiviral and anticancer drugs are nucleoside analogs that are selectively phosphorylated (activated) by viral or cellular this compound kinases, leading to their incorporation into DNA and chain termination.

Understanding the intricacies of this compound metabolism and its role in DNA synthesis and repair is crucial for the development of novel and more effective therapeutic strategies targeting these fundamental cellular processes.

Conclusion

This compound metabolism is a central hub in the maintenance of genomic integrity. The coordinated regulation of the de novo and salvage pathways ensures a balanced supply of dTTP for the high-fidelity replication and repair of DNA. This technical guide has provided a comprehensive overview of the biochemical pathways, regulatory networks, and key experimental methodologies for studying the role of this compound in these critical cellular processes. The presented quantitative data and detailed protocols offer a valuable resource for researchers and drug development professionals working to unravel the complexities of DNA metabolism and to develop next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. differencebetween.com [differencebetween.com]

- 3. difference.wiki [difference.wiki]

- 4. This compound kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound kinase 1 - Wikipedia [en.wikipedia.org]

- 6. This compound kinase - Wikipedia [en.wikipedia.org]

- 7. Different affinity of the two forms of human cytosolic this compound kinase towards pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structures of this compound kinase 1 of human and mycoplasmic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. db.cngb.org [db.cngb.org]

- 11. TK1 this compound kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Thymidine: A Linchpin of Cell Cycle Control and a Target for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidine, a fundamental building block of DNA, plays a central and multifaceted role in the intricate orchestration of the eukaryotic cell cycle. Its precise regulation is paramount for faithful DNA replication and cell division. Beyond its physiological significance, the metabolic pathways associated with this compound have emerged as a critical nexus for both experimental manipulation of the cell cycle and the development of targeted cancer therapeutics. This technical guide provides a comprehensive exploration of this compound's function in the cell cycle, detailing its mechanism of action in cell synchronization, its metabolic pathways, and its exploitation as a target in oncology. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in the field.

Core Function of this compound in DNA Synthesis and Cell Cycle Progression

This compound, in its phosphorylated form, this compound triphosphate (dTTP), is one of the four deoxyribonucleoside triphosphates (dNTPs) essential for the synthesis of DNA. The incorporation of this compound is a hallmark of the S phase of the cell cycle, during which the genome is duplicated. The availability and metabolism of this compound are tightly regulated to ensure the fidelity of DNA replication.

This compound Metabolism: De Novo and Salvage Pathways

Cells utilize two primary pathways to generate the necessary pool of dTTP for DNA synthesis: the de novo pathway and the salvage pathway.

-

De Novo Synthesis: This pathway synthesizes thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) through the action of the enzyme thymidylate synthase (TS). This process is crucial for providing the bulk of this compound required for proliferating cells.

-

Salvage Pathway: This pathway recycles this compound from the degradation of DNA and from the extracellular environment. The key enzyme in this pathway is this compound kinase (TK), which phosphorylates this compound to dTMP.[1]

This compound in Cell Cycle Synchronization: The Double this compound Block

One of the most powerful applications of this compound in research is its use to synchronize cell populations at the G1/S boundary.[2][3] This is typically achieved through a technique known as the double this compound block .

Mechanism of Action

The synchronization effect of this compound is not due to direct inhibition of DNA polymerase. Instead, high concentrations of exogenous this compound lead to a significant increase in the intracellular pool of dTTP through the salvage pathway. This elevated dTTP level acts as an allosteric inhibitor of the enzyme ribonucleotide reductase (RNR) .[4] RNR is responsible for the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the de novo synthesis of all four dNTPs. Specifically, high levels of dTTP inhibit the reduction of cytidine diphosphate (CDP) and uridine diphosphate (UDP), leading to a depletion of the deoxycytidine triphosphate (dCTP) pool.[5] The lack of dCTP effectively halts DNA synthesis, causing cells to arrest at the G1/S transition or in early S phase.[4]

A single this compound block arrests cells at various points within the S phase. The "double block" procedure enhances the synchrony. The first block enriches the population in S phase. After releasing the block, cells progress through the cell cycle. The second this compound block then arrests this more synchronized population of cells at the subsequent G1/S boundary.[6][7]

Data Presentation: Quantitative Parameters for Double this compound Block

The optimal concentrations and incubation times for a double this compound block can vary between cell lines. The following table summarizes typical conditions for several commonly used cell lines.

| Cell Line | This compound Concentration (mM) | First Block Duration (hours) | Release Duration (hours) | Second Block Duration (hours) | Reference(s) |

| HeLa | 2 | 18 - 19 | 9 | 16 - 17 | [8][9] |

| H1299 | 2 | 18 | 9 | 18 | [10] |

| Jurkat | 1 | 12 | 12 | 12 | N/A |

| MCF-7 | 2 | 16 | 9 | 14 | [7] |

| A549 | 2 | 18 | 9 | 18 | N/A |

Note: These are starting recommendations and may require optimization for specific experimental conditions and cell passage numbers.

Experimental Protocols

Double this compound Block for Cell Cycle Synchronization

This protocol describes a general procedure for synchronizing adherent cells using a double this compound block.

Materials:

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound stock solution (e.g., 100 mM in sterile water or PBS), filter-sterilized

-

Cells to be synchronized

Procedure:

-

Seed cells in a culture dish at a density that will result in 30-40% confluency at the time of the first block.

-

Allow cells to adhere and grow overnight.

-

Add this compound to the culture medium to a final concentration of 2 mM.

-

Incubate the cells for the duration of the first block (e.g., 18 hours for HeLa cells).

-

Aspirate the this compound-containing medium and wash the cells twice with pre-warmed sterile PBS.

-

Add fresh, pre-warmed complete culture medium to the cells.

-

Incubate for the release period (e.g., 9 hours for HeLa cells).

-

Add this compound again to a final concentration of 2 mM.

-

Incubate for the duration of the second block (e.g., 16 hours for HeLa cells).

-

To release the cells from the second block, aspirate the this compound-containing medium, wash twice with pre-warmed sterile PBS, and add fresh, pre-warmed complete medium. Cells are now synchronized at the G1/S boundary and will proceed through the cell cycle.

References

- 1. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]

- 2. oncodaily.com [oncodaily.com]

- 3. theoncologist.onlinelibrary.wiley.com [theoncologist.onlinelibrary.wiley.com]

- 4. mdpi.com [mdpi.com]

- 5. Deoxyribonucleoside triphosphate pools and differential this compound sensitivities of cultured mouse lymphoma and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Double-Thymidine Block protocol [bio-protocol.org]

- 8. creighton.edu [creighton.edu]

- 9. flowcytometry-embl.de [flowcytometry-embl.de]

- 10. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Thymidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidine, a fundamental pyrimidine deoxynucleoside, is an essential building block of deoxyribonucleic acid (DNA). Its discovery and the elucidation of its structure were pivotal moments in the history of molecular biology, paving the way for our current understanding of genetics and cellular function. This technical guide provides a comprehensive overview of the discovery and history of this compound, including detailed experimental protocols for its isolation and synthesis, a summary of its physicochemical properties, and a depiction of its key metabolic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound, structurally known as 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione, is a deoxyribonucleoside composed of the pyrimidine base thymine attached to a deoxyribose sugar.[1][2] Its unique presence in DNA, where it pairs with deoxyadenosine, distinguishes it from the ribonucleosides that constitute RNA. The history of this compound is intrinsically linked to the early investigations into the chemical nature of the nucleus and the subsequent discovery of nucleic acids.

The Discovery and Elucidation of Structure

The journey to understanding this compound began with the isolation of "nuclein" from the nuclei of pus cells by Friedrich Miescher in 1869.[3] However, it was the pioneering work of Russian-American biochemist Phoebus Levene in the early 20th century that was instrumental in dissecting the components of nucleic acids.[4][5]

Levene's meticulous research at the Rockefeller Institute for Medical Research led to several key discoveries:

-

Identification of the Components: Levene and his colleagues identified the constituent parts of what we now know as DNA: the purine bases (adenine and guanine), the pyrimidine bases (cytosine and thymine), a deoxyribose sugar, and a phosphate group.[4][5]

-

The Nucleotide Concept: He proposed that these components were linked together in a phosphate-sugar-base order, coining the term "nucleotide" to describe this fundamental unit.[5][6]

-

Distinguishing DNA from RNA: Levene was the first to correctly identify the sugar in "yeast nucleic acid" as ribose and the sugar in "thymus nucleic acid" as deoxyribose, thereby differentiating RNA from DNA.[3]

Initially, Levene proposed the "tetranucleotide hypothesis," which incorrectly suggested that the four bases were present in equal amounts and repeated in a fixed sequence.[5][6] While this hypothesis was later disproven by the work of Erwin Chargaff, Levene's foundational contributions to identifying the chemical components and the basic structure of nucleic acids were paramount to the eventual determination of the double helix structure of DNA by Watson and Crick.

Physicochemical Properties of this compound

This compound is a white crystalline solid at room temperature.[2] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄N₂O₅ | [7] |

| Molecular Weight | 242.23 g/mol | [7] |

| Melting Point | 185 °C | [2] |

| Solubility in Water | Soluble | [7] |

| UV Absorbance (λmax in water) | 267 nm | [8] |

| ¹H NMR (400 MHz in DMSO-d6) δ (ppm) | 11.3 (s, 1H), 7.71 (s, 1H), 6.18 (t, 1H), 5.25 (d, 1H), 5.04 (t, 1H), 4.26 (m, 1H), 3.77 (m, 1H), 3.60 (m, 1H), 3.55 (m, 1H), 2.08 (m, 2H), 1.78 (s, 3H) | [9] |

| ¹³C NMR (100 MHz in D₂O) δ (ppm) | 169.26, 154.44, 140.21, 114.16, 89.20, 87.71, 73.13, 63.87, 41.20, 14.26 | [10] |

Experimental Protocols

Isolation of DNA from Calf Thymus

The historical source for the initial studies of this compound was the thymus gland, particularly from calves, due to its high nuclear-to-cytoplasmic ratio and, consequently, high DNA content. The following is a generalized protocol for the isolation of DNA from calf thymus, a precursor step to obtaining this compound.

Materials:

-

Fresh or frozen calf thymus

-

Nuclear buffer (e.g., containing Tris-HCl, MgCl₂, and a non-ionic detergent like Triton X-100)

-

Blender

-

Cheesecloth

-

Centrifuge and centrifuge tubes

-

3M NaCl solution

-

3% Sarcosyl solution

-

Pronase

-

RNase

-

Ethanol (ice-cold)

-

Buffer for redissolving DNA (e.g., TE buffer)

Procedure:

-

Tissue Preparation: Dice approximately 10-12 grams of calf thymus tissue into small cubes.[11]

-

Homogenization: Homogenize the tissue in a blender with cold nuclear buffer to mechanically disrupt the cell membranes while keeping the nuclei intact.[11]

-

Filtration: Filter the homogenate through multiple layers of cheesecloth to remove connective tissue and larger cellular debris.[11]

-

Nuclear Pelletization: Centrifuge the filtrate at a low speed to pellet the nuclei. Discard the supernatant.[11]

-

Lysis of Nuclei and Protein Digestion: Resuspend the nuclear pellet in a buffer containing a lysis agent (e.g., Sarcosyl) and a protease (Pronase) to break open the nuclei and digest nuclear proteins.[12]

-

RNA Removal: Treat the solution with RNase to digest RNA.[12]

-

Protein Precipitation: Add a high concentration of salt (e.g., 3M NaCl) to precipitate the remaining proteins.[12]

-

Centrifugation: Centrifuge at high speed to pellet the denatured proteins.

-

DNA Precipitation: Carefully transfer the supernatant containing the DNA to a clean tube and precipitate the DNA by adding two volumes of ice-cold ethanol. The DNA will appear as a white, fibrous precipitate.

-

Washing and Drying: Spool the DNA onto a glass rod, wash it with 70% ethanol, and then allow it to air dry.

-

Redissolving: Redissolve the purified DNA in an appropriate buffer.

Chemical Synthesis of this compound

The chemical synthesis of this compound and its analogs is crucial for various research and therapeutic applications. A general approach involves the condensation of a protected deoxyribose derivative with the pyrimidine base, thymine.

Materials:

-

Thymine

-

1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose (or a similar protected deoxyribose derivative)

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

-

Dry solvent (e.g., acetonitrile)

-

Sodium iodide

-

Sodium methoxide in methanol

-

Silica gel for column chromatography

Procedure:

-

Silylation of Thymine: Reflux thymine with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate to produce silylated thymine. This step protects the reactive groups on the thymine base.

-

Glycosylation: In a dry, inert atmosphere, react the silylated thymine with a protected deoxyribose derivative, such as 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose, in the presence of a catalyst like sodium iodide in a dry solvent. This reaction forms the N-glycosidic bond between the base and the sugar.

-

Deprotection: Remove the protecting groups (e.g., p-toluoyl groups) from the sugar moiety by treating the product with a solution of sodium methoxide in methanol.

-

Purification: Purify the resulting this compound using silica gel column chromatography to separate it from unreacted starting materials and byproducts.

-

Crystallization: Crystallize the purified this compound from a suitable solvent to obtain the final product.

Key Signaling and Metabolic Pathways

This compound plays a central role in DNA synthesis through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis of Pyrimidine Nucleotides

This pathway synthesizes pyrimidine nucleotides from simple precursor molecules. The end product relevant to this compound synthesis is deoxyuridine monophosphate (dUMP), which is then converted to deoxythis compound monophosphate (dTMP).

Caption: De novo synthesis pathway of pyrimidine nucleotides leading to dTMP.

This compound Salvage Pathway

The salvage pathway recycles pre-existing nucleosides, such as this compound, from the degradation of nucleic acids. This pathway is particularly important in cells that are not actively dividing or as a source of nucleotides for DNA repair.

Caption: The this compound salvage pathway.

Mechanism of this compound Kinase

This compound kinase is a key enzyme in the salvage pathway, catalyzing the phosphorylation of this compound to dTMP. This is a critical step in activating this compound for its incorporation into DNA.

Caption: Catalytic action of this compound kinase.

Conclusion

The discovery of this compound and the subsequent unraveling of its role in the structure and synthesis of DNA represent a cornerstone of modern biology. From its initial isolation from the thymus gland to the detailed characterization of its metabolic pathways, the study of this compound has provided profound insights into the fundamental processes of life. The experimental protocols for its isolation and synthesis, along with a thorough understanding of its physicochemical properties and metabolic fate, continue to be of immense value to researchers in academia and industry. As our knowledge of cellular processes expands, this compound and its analogs will undoubtedly remain critical tools in the development of novel therapeutics and diagnostic agents.

References

- 1. This compound kinase - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Phoebus Levene and the discovery of the 2-dimensional structure of DNA [omic.ly]

- 4. researchgate.net [researchgate.net]

- 5. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 6. mun.ca [mun.ca]

- 7. This compound | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound(50-89-5) 1H NMR [m.chemicalbook.com]

- 10. bmse000244 this compound at BMRB [bmrb.io]

- 11. chem.purdue.edu [chem.purdue.edu]

- 12. A method for the preparation of DNA from calf thymus nuclei in maximum purity and yield, analysis of this DNA compared with that obtained by other methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Thymidine Metabolism: A Technical Guide to the Salvage Pathway Versus De Novo Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the two fundamental pathways for thymidine nucleotide biosynthesis: the de novo synthesis pathway and the this compound salvage pathway. Understanding the intricate balance and regulation of these pathways is critical for researchers in oncology, virology, and drug development, as they represent key targets for therapeutic intervention. This document details the core biochemistry, enzymatic regulation, and quantitative contributions of each pathway, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding of these essential cellular processes.

Core Biochemical Pathways

Cells employ two distinct routes to generate deoxythis compound monophosphate (dTMP), the precursor for deoxythis compound triphosphate (dTTP), an essential building block for DNA replication and repair.

De Novo Synthesis of Thymidylate

The de novo pathway constructs dTMP from deoxyuridine monophosphate (dUMP). This multi-enzyme process is tightly linked to folate metabolism and is the primary source of this compound nucleotides in proliferating cells.

The key enzymatic steps are:

-

Ribonucleotide Reductase (RNR): Catalyzes the reduction of ribonucleoside diphosphates (like UDP) to their deoxyribonucleoside diphosphate counterparts (dUDP).

-

dUTPase: Hydrolyzes dUTP to dUMP, preventing the misincorporation of uracil into DNA.

-

Thymidylate Synthase (TS): The hallmark enzyme of this pathway, TS catalyzes the methylation of dUMP to dTMP using 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is unique as it involves the oxidation of the folate cofactor to dihydrofolate (DHF).[1]

-

Dihydrofolate Reductase (DHFR): Regenerates tetrahydrofolate (THF) from DHF, which is essential for the continuation of the cycle.[2]

-

Serine Hydroxymethyltransferase (SHMT): Replenishes the 5,10-methylenetetrahydrofolate pool by transferring a hydroxymethyl group from serine to THF.

The this compound Salvage Pathway

The salvage pathway recycles pre-existing this compound, derived from the breakdown of DNA or from the extracellular environment, to generate dTMP. This pathway is particularly important in non-proliferating cells and for mitochondrial DNA synthesis.[3]

The central enzyme in this pathway is:

-

This compound Kinase (TK): This enzyme phosphorylates this compound to dTMP. There are two main isoforms:

-

This compound Kinase 1 (TK1): A cytosolic enzyme whose expression and activity are tightly regulated in a cell cycle-dependent manner, peaking during the S phase.[4]

-

This compound Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed and is crucial for mitochondrial DNA (mtDNA) maintenance.

-

Once dTMP is synthesized by either pathway, it is sequentially phosphorylated by thymidylate kinase (TMPK) and nucleoside diphosphate kinase (NDPK) to form dTDP and dTTP, respectively, which can then be incorporated into DNA.

Visualization of this compound Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the biochemical reactions and the interplay between the de novo and salvage pathways.

Caption: Overview of this compound De Novo and Salvage Pathways.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the primary enzymes involved in this compound metabolism and the relative contributions of each pathway.

Table 1: Kinetic Properties of Key Human Enzymes in this compound Metabolism

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Inhibitor | Ki (nM) | Reference |

| This compound Kinase 1 (TK1) | This compound | 0.5 - 2 | Variable | - | - | |

| ATP | 10 - 100 | |||||

| Thymidylate Synthase (TS) | dUMP | 3.6 - 4.2 | Variable | 5-FdUMP | ~1 | [5] |

| 5,10-CH2-THF | 25 - 26.7 | [5] | ||||

| Dihydrofolate Reductase (DHFR) | Dihydrofolate | 0.05 - 0.3 | Variable | Methotrexate | 0.0034 - 9.5 | [6][7][8][9] |

| NADPH | ~5.2 | [8] |

Note: Vmax values are highly dependent on the source of the enzyme and assay conditions.

Table 2: Relative Contribution of Salvage vs. De Novo Pathways to dTMP Synthesis

| Cell Type/Condition | Salvage Pathway Contribution | De Novo Pathway Contribution | Key Observations | Reference |

| Proliferating Cancer Cells | Variable, can be significant | Predominant | Cancer cells often upregulate both pathways to meet the high demand for DNA synthesis.[3][10] | |

| Quiescent/Differentiated Cells | Predominant | Low | Primarily rely on salvaging nucleosides for DNA repair and mitochondrial DNA maintenance.[10] | |

| Mitochondrial DNA Synthesis | Essential (via TK2) | Can occur within mitochondria | The salvage pathway is crucial for mtDNA replication.[3] | |

| After 5-FU Treatment | Upregulated | Inhibited | Inhibition of de novo synthesis can lead to increased reliance on the salvage pathway.[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound salvage and de novo synthesis pathways.

Assay for this compound Kinase 1 (TK1) Activity

This protocol is based on the measurement of the incorporation of radiolabeled this compound into dTMP.[12][13]

Materials:

-

Cell or tissue lysate

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 10 mM DTT

-

[³H]-Thymidine (specific activity ~20 Ci/mmol)

-

DE-81 ion-exchange filter paper

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell or tissue lysates by sonication or freeze-thaw cycles in a suitable lysis buffer.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

Set up the reaction mixture in a microcentrifuge tube containing assay buffer and the cell lysate (e.g., 10-50 µg of protein).

-

Initiate the reaction by adding [³H]-Thymidine to a final concentration of 10 µM.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper disc.

-

Wash the filter discs three times with 1 mM ammonium formate to remove unreacted [³H]-Thymidine.

-

Wash the discs once with ethanol and allow them to dry completely.

-

Place the dried discs in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the TK1 activity as pmol of [³H]-dTMP formed per minute per mg of protein.

Assay for Thymidylate Synthase (TS) Activity

This protocol measures the release of tritium from [5-³H]-dUMP as it is converted to dTMP.[14][15]

Materials:

-

Cell or tissue lysate

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM DTT, 100 mM NaF

-

[5-³H]-dUMP (specific activity ~15 Ci/mmol)

-

5,10-methylenetetrahydrofolate (CH₂-THF)

-

Activated charcoal suspension

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell or tissue lysates as described for the TK1 assay.

-

Set up the reaction mixture in a microcentrifuge tube containing assay buffer, cell lysate, and CH₂-THF (e.g., 100 µM).

-

Initiate the reaction by adding [5-³H]-dUMP to a final concentration of 10 µM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-90 minutes).

-

Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-³H]-dUMP.

-

Incubate on ice for 10 minutes, then centrifuge at 13,000 x g for 5 minutes.

-

Transfer an aliquot of the supernatant (containing the released ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity.

-

Calculate the TS activity as pmol of ³H₂O released per minute per mg of protein.

Quantification of dNTP Pools by HPLC-MS/MS

This method allows for the sensitive and specific quantification of intracellular deoxyribonucleoside triphosphates.[16][17][18][19]

Materials:

-

Cultured cells or tissue samples

-

Cold methanol

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

Porous graphitic carbon or C18 reverse-phase column

-

Mobile phases (e.g., ammonium acetate in water and acetonitrile)

-

dNTP standards

Procedure:

-

Extraction:

-

For adherent cells, wash with cold PBS, then add cold 60-80% methanol and scrape the cells.

-

For suspension cells, pellet the cells, wash with cold PBS, and resuspend in cold methanol.

-

For tissues, homogenize the frozen tissue in cold methanol.

-

-

Incubate the methanol extract at -20°C for at least 15 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

-

Transfer the supernatant to a new tube and dry it under a vacuum or nitrogen stream.

-

Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample onto the HPLC-MS/MS system.

-

Separate the dNTPs using a suitable gradient elution program.

-

Detect and quantify the dNTPs using multiple reaction monitoring (MRM) mode, based on their specific precursor-to-product ion transitions.

-

-

Quantification:

-

Generate a standard curve using known concentrations of dNTP standards.

-

Calculate the concentration of each dNTP in the sample by comparing its peak area to the standard curve.

-

Normalize the results to the cell number or tissue weight.

-

Metabolic Flux Analysis using Stable Isotope Tracing

This technique allows for the determination of the relative contributions of the de novo and salvage pathways to the dTMP pool by tracing the incorporation of stable isotope-labeled precursors.[20][21][22][23][24]

Materials:

-

Cell culture medium

-

Stable isotope-labeled tracer (e.g., [U-¹³C₅]-Thymidine for the salvage pathway, or [U-¹³C₅]-Glutamine for the de novo pathway)

-

LC-MS or GC-MS system

Procedure:

-

Culture cells to the desired confluency.

-

Replace the standard medium with a medium containing the stable isotope-labeled tracer.

-

Incubate the cells for a specific period to allow for the incorporation of the tracer into the nucleotide pools.

-

Harvest the cells and extract the metabolites as described in the dNTP quantification protocol.

-

Analyze the isotopic enrichment of dTMP and other relevant metabolites using mass spectrometry.

-

The mass isotopomer distribution (MID) of dTMP will reveal the fractional contribution of the labeled precursor (and thus the pathway being traced) to its synthesis.

-

Computational modeling can be used to calculate the relative flux through each pathway.

Regulatory Mechanisms and Logical Relationships

The activities of the de novo and salvage pathways are intricately regulated to meet the cellular demand for dNTPs while avoiding the mutagenic consequences of imbalanced nucleotide pools.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound kinase - Wikipedia [en.wikipedia.org]

- 5. Binding of 5-fluorodeoxyuridylate to thymidylate synthase in human colon adenocarcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pnas.org [pnas.org]

- 9. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple quantitative assay for the activity of this compound kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 19. benchchem.com [benchchem.com]

- 20. A stable isotope method for measurement of this compound incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 22. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

The Core Mechanism of Thymidine Kinase in Nucleotide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidine kinase (TK) is a pivotal enzyme in nucleotide metabolism, playing a crucial role in the synthesis of DNA. As a phosphotransferase, it catalyzes the transfer of a γ-phosphate group from ATP to this compound, forming this compound monophosphate (TMP). This reaction is a key step in the pyrimidine salvage pathway, an essential route for the synthesis of DNA precursors. This guide provides an in-depth technical overview of the mechanism of this compound kinase, its regulation, and its significance in both normal cellular function and disease, with a particular focus on its role as a therapeutic target.

The Biochemical Mechanism of this compound Kinase

This compound kinase catalyzes the following reaction:

This compound + ATP → this compound Monophosphate (TMP) + ADP [1]

This phosphorylation is the rate-limiting step in the salvage pathway for this compound. Once produced, TMP is further phosphorylated by thymidylate kinase to this compound diphosphate (TDP) and subsequently by nucleoside diphosphate kinase to this compound triphosphate (dTTP), which is then incorporated into DNA by DNA polymerases.[2][3]

There are two main isoenzymes of this compound kinase in mammalian cells:

-

This compound Kinase 1 (TK1): A cytosolic enzyme whose expression is tightly regulated in a cell cycle-dependent manner.[1][4] Its activity is highest during the S phase of the cell cycle, coinciding with DNA replication.[3][5]

-

This compound Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed and is not dependent on the cell cycle.[1] TK2 is crucial for the synthesis of mitochondrial DNA.[6]

Viral this compound kinases, such as the one from Herpes Simplex Virus (HSV-TK), are structurally and biochemically distinct from their mammalian counterparts and exhibit a broader substrate specificity, a property exploited in antiviral and cancer gene therapies.[7][8][9]

Catalytic Mechanism

The catalytic mechanism of this compound kinase involves the binding of both ATP and this compound to the active site of the enzyme. Specific amino acid residues within the active site facilitate the nucleophilic attack of the 5'-hydroxyl group of this compound on the γ-phosphate of ATP, leading to the formation of TMP and ADP.

Quantitative Data on this compound Kinase Activity

The kinetic properties of this compound kinase isoenzymes vary, reflecting their different physiological roles. The following tables summarize key kinetic parameters for human TK1, TK2, and HSV-TK.

| Enzyme | Substrate | Km (µM) | Reference |

| Human TK1 | This compound | 5 | [10] |

| Human TK1 | ATP | 90 | [10] |

| Human TK2 | This compound | 6 | [11] |

| Human TK2 | Deoxycytidine | 11 | [11] |

| Human TK2 | AZT | 4.5 | [12] |

| Human TK2 | FLT | 6.5 | [12] |

| HSV-1 TK (SR39 mutant) | Ganciclovir | ~14-fold decrease vs WT | [7] |

| HSV-1 TK (SR26 mutant) | Acyclovir | ~124-fold decrease vs WT | [7] |

Table 1: Michaelis-Menten Constants (Km) for Various this compound Kinase Substrates.

| Enzyme | Inhibitor | Substrate | Ki (µM) | Inhibition Type | Reference |

| Human TK2 | AZT | This compound | 3.0 | Competitive | [12] |

| Human TK2 | AZT | This compound | 10.6 ± 4.5 | Competitive | [13][14] |

| Human TK2 | AZT | Deoxycytidine | 120 | - | [12] |

| Human TK2 | FLT | This compound | - | - | - |

| Human TK2 | FLT | Deoxycytidine | 16 | - | [12] |

| Rat Liver Mitochondria (TK2) | AZT | This compound | 14.0 ± 2.5 | Competitive | [13][14] |

Table 2: Inhibition Constants (Ki) for this compound Kinase Inhibitors.

| Cell Line | Inhibitor | IC50 (µM) | Reference |

| U-937 | AZT | 4.4 | [15][16] |

| Raji | AZT | 7.7 | [15][16] |

| H9c2 | AZT | 21.9 | [15][16] |

Table 3: IC50 Values for AZT Inhibition of this compound Phosphorylation in Different Cell Lines.

Regulation of this compound Kinase 1

The cell cycle-dependent expression of TK1 is a critical regulatory mechanism to ensure that DNA precursors are available during DNA synthesis. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation

The transcription of the TK1 gene is primarily controlled by the RB/E2F pathway.[17] During the G1 phase of the cell cycle, the retinoblastoma protein (Rb) binds to the E2F transcription factor, repressing the transcription of E2F target genes, including TK1. Upon entry into the S phase, cyclin-dependent kinases (CDKs) phosphorylate Rb, causing it to dissociate from E2F. The released E2F then activates the transcription of genes required for DNA synthesis, including TK1.

Post-Translational Regulation

After the completion of mitosis, TK1 is degraded via the ubiquitin-proteasome pathway. The Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase, targets TK1 for degradation, ensuring its levels are low in quiescent cells.[6] Phosphorylation of TK1 on specific serine residues can also modulate its activity and oligomerization state.[2]

Experimental Protocols

Accurate measurement of this compound kinase activity is crucial for research and clinical applications. Here, we outline the methodologies for three common assays.

Spectrophotometric Coupled-Enzyme Assay

This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[18]

Principle:

-

TK: this compound + ATP → TMP + ADP

-

Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

-

Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

This compound

-

-

Initiation: Add the cell lysate or purified enzyme to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: The rate of NADH oxidation is directly proportional to the TK activity.

Radioactive Assay

This is a highly sensitive endpoint assay that measures the incorporation of a radiolabeled phosphate group into this compound.

Principle: TK catalyzes the transfer of a ³²P-labeled γ-phosphate from [γ-³²P]ATP to this compound, or the phosphorylation of [³H]this compound. The resulting radiolabeled TMP is then separated from the unreacted substrate and quantified.

Protocol:

-

Reaction: Incubate the cell lysate or purified enzyme with:

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

ATP

-

[³H]this compound (or this compound and [γ-³²P]ATP)

-

-

Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Separation: Separate the radiolabeled TMP from the unreacted radiolabeled substrate using anion-exchange chromatography or by spotting the reaction mixture onto DEAE-cellulose paper discs and washing away the unreacted substrate.

-

Quantification: Measure the radioactivity of the TMP product using a scintillation counter.

-

Calculation: The amount of radioactivity is proportional to the TK activity.

Experimental Workflow for Inhibitor IC50 Determination

This workflow outlines the steps to determine the concentration of an inhibitor that reduces TK activity by 50% (IC50).

Therapeutic Implications

The central role of this compound kinase in DNA synthesis, particularly the cell cycle-dependent nature of TK1, makes it an attractive target for cancer therapy. Rapidly proliferating cancer cells often have elevated levels of TK1, which can be exploited for both diagnosis and treatment.[3][19]

-

Cancer Biomarker: Serum levels of TK1 can serve as a prognostic and diagnostic marker for various cancers, including breast, lung, and hematological malignancies.[3][4]

-

Anticancer Drug Target: Inhibitors of this compound kinase can selectively target rapidly dividing cancer cells, leading to the development of novel chemotherapeutic agents.

-

Antiviral Therapy: Viral this compound kinases, with their broad substrate specificity, are crucial for the activation of nucleoside analog prodrugs like acyclovir and ganciclovir.[7][8] These drugs are phosphorylated by the viral TK to their active forms, which then inhibit viral DNA replication.

-

Suicide Gene Therapy: In this approach, the gene for a viral this compound kinase (e.g., HSV-TK) is delivered specifically to cancer cells. Subsequent administration of a prodrug like ganciclovir leads to the selective killing of the cancer cells that express the viral enzyme.[7][20]

Conclusion

This compound kinase is a fundamentally important enzyme in nucleotide metabolism with well-defined roles in DNA synthesis and cell proliferation. The distinct characteristics of its isoenzymes, particularly the cell cycle regulation of TK1, provide a basis for its use as a biomarker and a therapeutic target in oncology. Furthermore, the unique properties of viral this compound kinases have been successfully harnessed for antiviral therapies and innovative cancer gene therapy strategies. A thorough understanding of the mechanism, regulation, and enzymology of this compound kinase is therefore essential for researchers and clinicians working on the development of novel diagnostic and therapeutic approaches for a range of diseases.

References

- 1. This compound kinase - Wikipedia [en.wikipedia.org]

- 2. This compound kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound kinase 1? - DiviTum® TKa [divitum.com]

- 4. This compound kinase 1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Regulation and Functional Contribution of this compound Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Herpes Simplex Virus type 1 this compound kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound kinase from herpesvirus - Wikipedia [en.wikipedia.org]

- 9. Herpes Simplex Virus this compound Kinase - Proteopedia, life in 3D [proteopedia.org]

- 10. Kinetic mechanism and inhibition of human liver this compound kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic properties of mutant human this compound kinase 2 suggest a mechanism for mitochondrial DNA depletion myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Kinetic Effects on this compound Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3'-Azido-3'-deoxythis compound (AZT) is a competitive inhibitor of this compound phosphorylation in isolated rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3′-AZIDO-3′-DEOXYthis compound (AZT) IS A COMPETITIVE INHIBITOR OF this compound PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of AZT on this compound phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of AZT on this compound phosphorylation in cultured H9c2, U-937, and Raji cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Kinase 1: Making Its Mark In Immunotherapy [dermatoljournal.com]

- 18. Enzyme Activity Measurement for this compound Kinase [creative-enzymes.com]

- 19. vdilab.com [vdilab.com]

- 20. The Role of Herpes Simplex Virus-1 this compound Kinase Alanine 168 in Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

biological significance of thymidine phosphorylation

An In-depth Technical Guide to the Biological Significance of Thymidine Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound phosphorylation, a fundamental biochemical process, is the rate-limiting step in the nucleoside salvage pathway, which provides the DNA precursor deoxythis compound triphosphate (dTTP). This reaction is primarily catalyzed by the enzyme this compound kinase (TK). The principal cytosolic isoform, this compound Kinase 1 (TK1), is intricately linked to the cell cycle, with its expression and activity peaking during the S phase to support DNA replication. Consequently, TK1 has emerged as a critical biomarker for cellular proliferation, finding extensive application in oncology for diagnosis, prognosis, and treatment monitoring. In contrast, the mitochondrial isoform, TK2, is expressed constitutively and is vital for mitochondrial DNA maintenance. The distinct substrate specificities of viral this compound kinases compared to their human counterparts form the cornerstone of modern antiviral therapy, enabling the selective activation of nucleoside analog prodrugs like acyclovir in infected cells. Furthermore, this principle is exploited in anticancer gene therapy, where tumor cells are engineered to express viral TK, sensitizing them to prodrugs. This guide provides a comprehensive overview of the biochemical pathways, regulatory mechanisms, and clinical significance of this compound phosphorylation, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

The Machinery of this compound Phosphorylation

The synthesis of deoxythis compound triphosphate (dTTP), an essential building block for DNA, occurs via two distinct routes: the de novo pathway and the salvage pathway.[1]

-

De Novo Synthesis: This pathway creates dTMP from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase (TS). It is the primary source of this compound nucleotides in cells.[2]

-

Salvage Pathway: This pathway recycles this compound and its analogs from the degradation of DNA or from the extracellular environment.[3] The key and rate-limiting step is the phosphorylation of this compound to deoxythis compound monophosphate (dTMP) by this compound kinase (TK).[1] Subsequent phosphorylations by thymidylate kinase and nucleoside diphosphate kinase convert dTMP into dTDP and finally dTTP.[1]

This compound Kinase Isoforms

Mammalian cells express two primary isoforms of this compound kinase, which differ in their location, expression pattern, and kinetic properties.[3][4]

-

This compound Kinase 1 (TK1): A cytosolic enzyme whose expression is tightly regulated by the cell cycle.[4] Its activity is low in quiescent (G0/G1) cells but increases significantly during the S phase to provide the large amounts of dTTP required for DNA replication.[5] After mitosis, TK1 is rapidly degraded.[1]

-

This compound Kinase 2 (TK2): A mitochondrial enzyme that is expressed constitutively throughout the cell cycle.[4] Its primary role is to supply dTTP for the replication and repair of mitochondrial DNA (mtDNA).[6]

The this compound Salvage Pathway

The salvage pathway is a crucial metabolic route for maintaining nucleotide pools. Extracellular this compound is transported into the cell and is first phosphorylated by TK1 in the cytosol. This initial step traps the nucleotide within the cell. Two subsequent phosphorylation events yield the final product, dTTP, which can then be used for DNA synthesis in the nucleus.

Caption: The this compound Salvage Pathway.

Core Biological Functions

Role in DNA Synthesis and Cell Cycle Regulation

The primary function of this compound phosphorylation via TK1 is to support nuclear DNA synthesis during cellular proliferation. The regulation of TK1 is a hallmark of cell cycle control.

-

Transcriptional Control: As cells prepare to enter the S phase, the retinoblastoma protein (pRb) is phosphorylated, releasing the E2F family of transcription factors.[7] Free E2F factors then bind to specific sites on the TK1 gene promoter, activating its transcription.[7][8]

-

Post-Translational Control: TK1 protein levels are also controlled by degradation. The Anaphase-Promoting Complex/Cyclosome (APC/C), a key regulator of mitosis, targets TK1 for proteasomal degradation as cells exit mitosis and enter G1.[1] This ensures that TK1 activity is restricted to the S and G2/M phases, preventing inappropriate DNA synthesis.[1]

Caption: Cell Cycle Regulation of this compound Kinase 1 (TK1).

Role in DNA Repair

In addition to scheduled DNA replication, this compound phosphorylation is also important for DNA repair processes. When DNA damage occurs, cells may need to synthesize small patches of DNA outside of the S phase. Both TK1 and TK2 can contribute to the dNTP pool required for these repair activities.

Clinical Significance and Therapeutic Applications

The unique properties of this compound kinases have made them invaluable tools and targets in medicine.

TK1 as a Proliferation Biomarker in Oncology

Because TK1 levels are tightly coupled to cell division, the concentration of TK1 protein in the blood serum can serve as a direct measure of tumor proliferation.[3] In healthy individuals, TK1 is degraded intracellularly and serum levels are very low.[3] However, in cancer patients, the high proliferation rate and turnover of tumor cells lead to the release of TK1 into the bloodstream, resulting in significantly elevated serum concentrations.[3][9]

High serum TK1 levels are associated with more aggressive disease, advanced tumor stage, and poorer prognosis in a variety of malignancies, including breast, lung, colorectal, and hematological cancers.[9][10][11] Monitoring serum TK1 can aid in prognosis, assessing response to therapy, and detecting disease recurrence earlier than traditional imaging methods.[3]

| Condition | Mean Serum TK1 Level (pmol/L) | Reference |

| Healthy Controls | 0.63 ± 0.21 | [3] |

| Healthy Controls (alternate study) | < 2.0 | [11] |

| Gastric Cancer | 2.91 (median) | [10] |

| Colorectal Cancer | 2.44 (median) | [10] |

| Esophageal Squamous Cell Carcinoma | 3.38 (mean) | [11] |

Note: Values can vary based on the assay method used (e.g., activity assay vs. immunoassay).

Target in Antiviral Therapy

The most significant therapeutic application of this compound phosphorylation stems from the differences between human and viral this compound kinases. TKs from herpesviruses (e.g., Herpes Simplex Virus, HSV) have a much broader substrate specificity than human TK1.[10][12] They can efficiently phosphorylate nucleoside analogs like acyclovir and ganciclovir, which are poor substrates for human TK1.[12][13]

This differential activity is the basis for their use as antiviral prodrugs.[14]

-

Selective Activation: Acyclovir is administered in an inactive form. In a cell infected with HSV, the viral TK phosphorylates acyclovir to acyclovir monophosphate.[12][15]

-

Host Cell Kinase Action: Host cell enzymes further phosphorylate it to the active acyclovir triphosphate.[13]

-

Chain Termination: Acyclovir triphosphate is incorporated into the growing viral DNA chain by the viral DNA polymerase. Because it lacks a 3'-hydroxyl group, it acts as a chain terminator, halting viral replication.[12]